4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

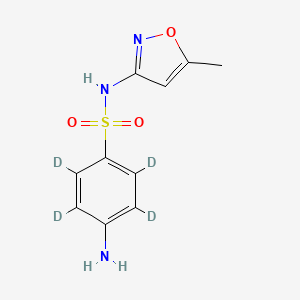

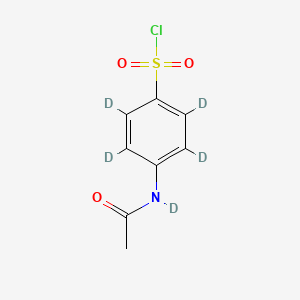

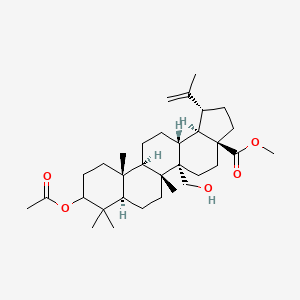

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt, also known as 6-Amino-5-nitroso-2,4 (1H,3H)pyrimidinedione sodium salt, is a chemical compound with the formula C4H3N4NaO3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 178.08 g/mol . The linear formula is C4H4N4O3 .Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 178.08 g/mol . The linear formula is C4H4N4O3 .Scientific Research Applications

Synthesis and Biological Activity

- A study detailed the synthesis of a series of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives from 5-nitrosopyrimidine analogs. These compounds were evaluated for their inhibitory activity against 17β-hydroxysteroid dehydrogenase types 1 and 2 and for their antiproliferative activity against Hep-G2 (human hepatocarcinoma) and MCF-7 (breast cancer) cell lines, showcasing the potential of 5-nitrosopyrimidine derivatives in cancer therapy (Abdul-Rida et al., 2017).

Chemical Properties and Interactions

- Research on the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, revealed polarized molecular-electronic structures. This led to extensive charge-assisted hydrogen bonding, illustrating the role of 5-nitrosopyrimidine derivatives in forming complex molecular and supramolecular structures (Quesada et al., 2004).

Transformation and Synthesis of Heterocycles

- The transformation of N-methyl-N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines under the treatment of sodium alkoxides highlights the chemical flexibility and potential for generating structurally diverse compounds from 5-nitrosopyrimidine derivatives. This process underscores the importance of 5-nitrosopyrimidines as precursors in organic synthesis (Susvilo et al., 2005).

Molecular and Supramolecular Structure Investigation

- A study investigating the structure of 6-amino-4-methylamino-5-nitrosopyrimidine through X-ray diffraction, NMR, and molecular modeling emphasized the compound's structural dynamics in different states. It exists as conformers stabilized by intramolecular hydrogen bonds, offering insights into its reactivity and interaction potential (Urbelis et al., 2006).

Antimicrobial Activity

- Derivatives of azolo-condensed pyrimidines, including 5-nitrosopyrimidine derivatives, exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests the utility of 5-nitrosopyrimidine scaffolds in developing new antimicrobial agents (Rusinov et al., 2004).

Safety and Hazards

The safety information available indicates that 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Properties

IUPAC Name |

sodium;4-amino-5-nitroso-2-oxo-1H-pyrimidin-6-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERDCARJLCZYFO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)[O-])N=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N4NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724599 |

Source

|

| Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-71-4 |

Source

|

| Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

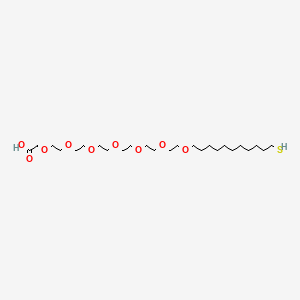

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

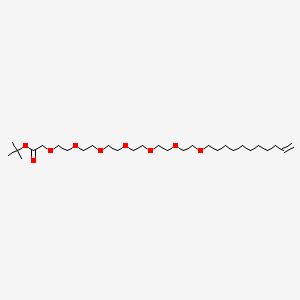

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)